molecular formula C11H11N7O2 B14941488 N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide

N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide

Cat. No.: B14941488
M. Wt: 273.25 g/mol
InChI Key: BBVBUZOREZCMOQ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide is a complex organic compound that belongs to the class of triazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include halogenated aromatics, nitrogen anion intermediates, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated aromatics, nitrogen anion intermediates, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-triazine derivatives, such as:

Uniqueness

N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide is unique due to its specific structural features and the presence of the ethyl and acetamide groups.

Properties

Molecular Formula

C11H11N7O2

Molecular Weight

273.25 g/mol

IUPAC Name

N-(4-ethyl-10-oxo-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide

InChI

InChI=1S/C11H11N7O2/c1-3-8-12-11-14-13-9-7(18(11)16-8)4-5-17(10(9)20)15-6(2)19/h4-5H,3H2,1-2H3,(H,15,19)

InChI Key

BBVBUZOREZCMOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)NC(=O)C)N=NC2=N1

Origin of Product

United States

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